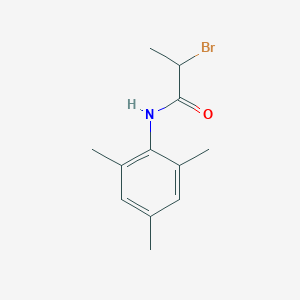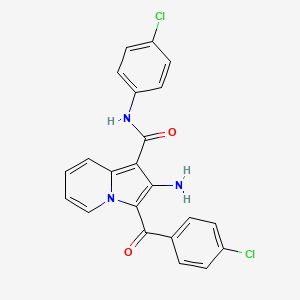![molecular formula C13H17N5O3 B2638280 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034547-67-4](/img/structure/B2638280.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular formula of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide” is C15H19N7O2 . The average mass is 329.357 Da and the monoisotopic mass is 329.160034 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution and cycloaddition . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .
Scientific Research Applications
Anticancer Properties
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have garnered attention for their potential as anticancer agents. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various cancer cell lines. Notably, some compounds exhibit promising anti-tumor activity, making them candidates for further investigation .
Antimicrobial Activity
The same class of compounds has demonstrated antimicrobial properties. These derivatives may inhibit bacterial growth, making them valuable in the fight against infectious diseases. Researchers have explored their effectiveness against both Gram-positive and Gram-negative bacteria .
Antioxidant Potential
Researchers have investigated the antioxidant properties of these compounds. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. The triazolothiadiazine derivatives may contribute to antioxidant therapy .
Enzyme Inhibition
The scaffold has been studied as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play essential roles in various physiological processes, and modulating their activity can have therapeutic implications.
Mechanism of Action
While the exact mechanism of action of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide” is not specified, it can be inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Future Directions
The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide” and similar compounds could involve further exploration of their antibacterial activities and potential applications in the development of new antimicrobial agents . Additionally, the structure–activity relationship of these compounds could be further investigated .
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h4-5,9H,2-3,6-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQORITWJJFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)
![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2638217.png)